![molecular formula C16H18N2O2 B14428853 Ethanone, 1,1'-(1',4'-dihydro-2',6'-dimethyl[2,4'-bipyridine]-3',5'-diyl)bis- CAS No. 80592-72-9](/img/structure/B14428853.png)
Ethanone, 1,1'-(1',4'-dihydro-2',6'-dimethyl[2,4'-bipyridine]-3',5'-diyl)bis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanone, 1,1’-(1’,4’-dihydro-2’,6’-dimethyl[2,4’-bipyridine]-3’,5’-diyl)bis- is a complex organic compound characterized by its unique bipyridine structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1,1’-(1’,4’-dihydro-2’,6’-dimethyl[2,4’-bipyridine]-3’,5’-diyl)bis- typically involves multi-step organic reactions. One common method includes the condensation of appropriate bipyridine derivatives with ethanone under controlled conditions. The reaction often requires catalysts and specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize automated reactors and continuous flow systems to maintain consistent reaction conditions and optimize production efficiency. The use of high-purity reagents and advanced purification techniques is crucial to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Ethanone, 1,1’-(1’,4’-dihydro-2’,6’-dimethyl[2,4’-bipyridine]-3’,5’-diyl)bis- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using hydrogenation techniques.
Substitution: The bipyridine structure allows for substitution reactions, where functional groups can be replaced with other substituents under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used for reduction.
Substitution: Reagents such as halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in various substituted bipyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Ethanone, 1,1’-(1’,4’-dihydro-2’,6’-dimethyl[2,4’-bipyridine]-3’,5’-diyl)bis- has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential role in biological systems and as a probe in biochemical assays.
Medicine: Explored for its therapeutic potential in drug development and as a pharmacological agent.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in chemical manufacturing.
Wirkmechanismus
The mechanism of action of Ethanone, 1,1’-(1’,4’-dihydro-2’,6’-dimethyl[2,4’-bipyridine]-3’,5’-diyl)bis- involves its interaction with specific molecular targets and pathways. The bipyridine structure allows it to bind to metal ions, forming stable complexes that can modulate various biochemical processes. These interactions can influence enzyme activity, signal transduction pathways, and cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethanone, 1-(2,4-dimethylphenyl)-: Known for its applications in organic synthesis and as a precursor in pharmaceutical manufacturing.
Ethanone, 1-(3,4-dihydro-6-methyl-2H-pyran-2-yl)-: Utilized in the synthesis of heterocyclic compounds and as an intermediate in chemical reactions.
Ethanone, 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-: Employed in the production of fine chemicals and as a building block in organic synthesis.
Uniqueness
Ethanone, 1,1’-(1’,4’-dihydro-2’,6’-dimethyl[2,4’-bipyridine]-3’,5’-diyl)bis- stands out due to its unique bipyridine structure, which imparts distinct chemical properties and reactivity. Its ability to form stable metal complexes and participate in diverse chemical reactions makes it a valuable compound in various research and industrial applications.
Eigenschaften
CAS-Nummer |
80592-72-9 |
|---|---|
Molekularformel |
C16H18N2O2 |
Molekulargewicht |
270.33 g/mol |
IUPAC-Name |
1-(5-acetyl-2,6-dimethyl-4-pyridin-2-yl-1,4-dihydropyridin-3-yl)ethanone |
InChI |
InChI=1S/C16H18N2O2/c1-9-14(11(3)19)16(13-7-5-6-8-17-13)15(12(4)20)10(2)18-9/h5-8,16,18H,1-4H3 |
InChI-Schlüssel |
MMUIUFLRTRQODM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(C(=C(N1)C)C(=O)C)C2=CC=CC=N2)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,5a-Dihydroxy-1,1,7,9-tetramethyl-11-oxo-4-[(tetradecanoyloxy)methyl]-1a,2,5,5a,6,9,10,10a-octahydro-1h-2,8a-methanocyclopenta[a]cyclopropa[e][10]annulen-6-yl tetradecanoate](/img/structure/B14428776.png)
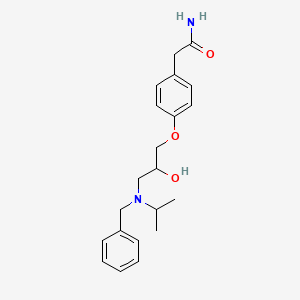
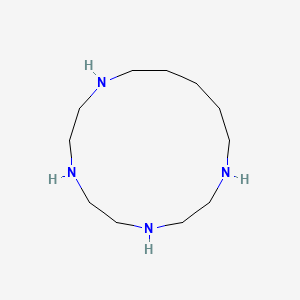
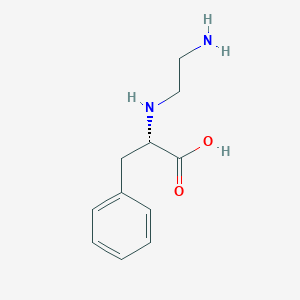
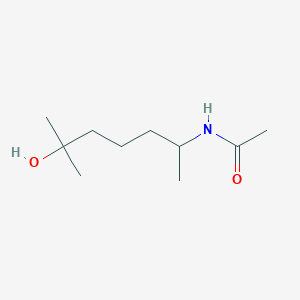
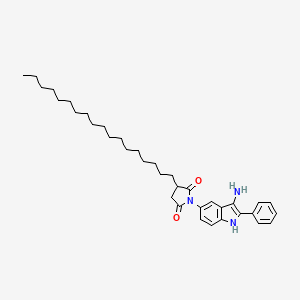
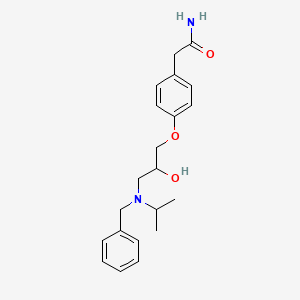
![3-Acetyl-5-[(pentyloxy)methyl]oxolan-2-one](/img/structure/B14428812.png)
![3-[(4-Chlorophenyl)sulfanyl]butanal](/img/structure/B14428813.png)
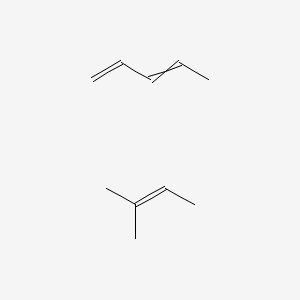
![1-[4-(Propan-2-yl)cyclopent-1-en-1-yl]ethan-1-ol](/img/structure/B14428821.png)

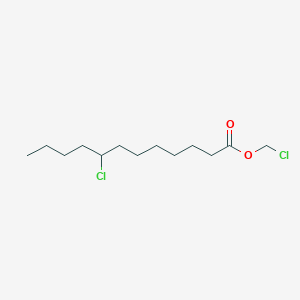
![7-Bromo-1,4-dithiaspiro[4.5]dec-6-ene](/img/structure/B14428851.png)
